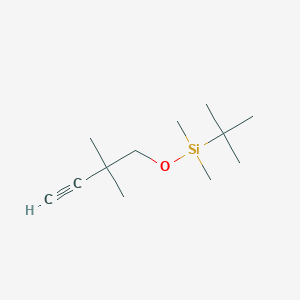
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid
Descripción general
Descripción
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyclobutoxy group, and a methyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chloro groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products
Aplicaciones Científicas De Investigación
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-ethoxybenzoic acid
- 5-Chloro-2-propoxybenzoic acid
Uniqueness
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H13ClO3 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c1-7-5-8(13)6-10(12(14)15)11(7)16-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15) |
Clave InChI |
DBARBAZNLBCRFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2CCC2)C(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B8576084.png)


![Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate](/img/structure/B8576111.png)

![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)


